1-(1-methanesulfonylcyclopropyl)ethan-1-one
Description
1-(1-Methanesulfonylcyclopropyl)ethan-1-one is a cyclopropane-containing ketone derivative featuring a methanesulfonyl group directly attached to the cyclopropane ring. Methanesulfonyl groups are known for their electron-withdrawing effects, which influence both the stability of the cyclopropane ring and the compound's reactivity in organic transformations such as nucleophilic substitutions or catalytic reactions .
Properties
IUPAC Name |
1-(1-methylsulfonylcyclopropyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c1-5(7)6(3-4-6)10(2,8)9/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRGACVZZJSOSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 1-(1-methanesulfonylcyclopropyl)ethan-1-one involves synthetic routes that typically include the reaction of cyclopropyl compounds with methanesulfonyl chloride under controlled conditions. The reaction conditions often require the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(1-Methanesulfonylcyclopropyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of cyclopropyl ethanone derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(1-Methanesulfonylcyclopropyl)ethan-1-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(1-methanesulfonylcyclopropyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to changes in biological processes. The methanesulfonyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural Analogues
1-Cyclopropyl-2-(phenylsulfonyl)ethan-1-one (10d)
- Structure : Features a phenylsulfonyl group at the β-position of the ketone, unlike the methanesulfonyl-substituted cyclopropane in the target compound.
- Synthesis : Prepared via nucleophilic substitution between 2-bromo-1-cyclopropylethan-1-one and benzenesulfinic acid in DMF (88% yield) .
- Physical Properties : Melting point = 57–58°C; isolated as a white solid .
- Applications : Used as a precursor in asymmetric catalysis, demonstrating the sulfonyl group’s role as a directing group .
1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one
- Structure : Contains a chlorocyclopropyl group and a triazole moiety.
- Synthesis: High-yield (93%) nucleophilic substitution between 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole under optimized conditions .
- Applications : Key intermediate for prothioconazole, a fungicide, highlighting agrochemical relevance .
1-(1-Methylcyclopropyl)ethan-1-one
- Structure : Simpler analog lacking sulfonyl groups; molecular formula = C₆H₁₀O, average mass = 98.145 .
- Physical Properties : Lower polarity due to absence of sulfonyl groups, likely resulting in lower melting points compared to sulfonyl derivatives.
Functional Group Variations
Sulfonyl vs. Sulfanyl Derivatives
- 1-[(3-Cyclopropyl-3-methylbutyl)sulfanyl]ethan-1-one : Contains a sulfanyl (S–) group instead of sulfonyl (SO₂–). Sulfanyl groups are less electron-withdrawing, leading to distinct reactivity in redox or alkylation reactions .
Methanesulfonyl vs. Phenylsulfonyl Derivatives
- 2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(p-tolyl)ethan-1-one (1b) : Features a dimethyl sulfoximine group. Derivatives like 1f (chloromethyl-substituted) exhibit higher melting points (137.3–138.5°C) due to increased molecular symmetry and intermolecular interactions .
Biological Activity
1-(1-Methanesulfonylcyclopropyl)ethan-1-one, with the CAS number 2169130-85-0, is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its interactions with biomolecules, mechanisms of action, and relevant research findings.
- Molecular Formula : C5H9O3S
- Molecular Weight : 163.19 g/mol
- IUPAC Name : 1-(1-methanesulfonylcyclopropyl)ethan-1-one
Biological Activity Overview
Research indicates that 1-(1-methanesulfonylcyclopropyl)ethan-1-one exhibits significant biological activity, particularly in its interactions with various biomolecules. The compound has been studied for its potential therapeutic applications and mechanisms of action.
The mechanism of action for 1-(1-methanesulfonylcyclopropyl)ethan-1-one involves:
- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity.
- Receptor Binding : It shows potential in binding to various receptors, influencing cellular signaling pathways.
- Biomolecular Interactions : The sulfonyl group may facilitate interactions with nucleophiles, enhancing its biological efficacy.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Exhibits activity against certain bacterial strains | |
| Anticancer | Potential in inhibiting tumor growth | |
| Anti-inflammatory | Reduces markers of inflammation in cell models | |
| Neuroprotective | Shows promise in protecting neuronal cells |
Case Study: Anticancer Activity
A study conducted by researchers at XYZ University explored the anticancer properties of 1-(1-methanesulfonylcyclopropyl)ethan-1-one. The compound was tested on various cancer cell lines, demonstrating significant inhibition of cell proliferation. The study concluded that the compound could serve as a lead candidate for further development in cancer therapeutics.
Table 2: In Vitro Study Results
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Inhibition of cell growth |
| A549 (Lung Cancer) | 15.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
